molecular formula C6H13NO3 B8546761 2-(Methylamino)ethyl methoxyacetate

2-(Methylamino)ethyl methoxyacetate

Cat. No.: B8546761
M. Wt: 147.17 g/mol
InChI Key: GVBVVKJPNJOVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Methoxyacetate (B1198184) and Alkylamine Functional Groups

The properties and potential reactivity of 2-(Methylamino)ethyl methoxyacetate are fundamentally derived from its two primary functional groups: the methoxyacetate group and the secondary alkylamine group.

The methoxyacetate group is an ester of methoxyacetic acid. The methoxy (B1213986) group (CH₃O-) is an electron-donating group when attached to an aromatic system at the para position, but its influence in an aliphatic ester like this is more nuanced, affecting the molecule's polarity and solubility. wikipedia.org The ester functionality itself is a key feature, known for its role in a variety of chemical transformations, including hydrolysis and transesterification. libretexts.org Esters are prevalent in nature, contributing to the fragrances of many fruits and flowers. pressbooks.pub In a research context, the methoxyacetate moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Methoxyacetic acid, the parent acid of this ester, is known to be a metabolite of certain industrial solvents and has been studied for its biological effects. nih.gov

The alkylamine functional group, in this case, a secondary amine (a nitrogen atom bonded to two alkyl groups and one hydrogen), is a critical determinant of the compound's basicity and nucleophilicity. fiveable.mefsu.edu Amines are organic derivatives of ammonia (B1221849) and are fundamental to a vast array of chemical and biological processes. byjus.com The presence of the methyl group on the nitrogen atom in this compound makes it a secondary amine, which is generally more basic than primary amines due to the electron-donating effect of the alkyl groups. fiveable.meunacademy.com This basicity allows the amine to act as a proton acceptor, a crucial role in many catalytic and synthetic reactions. fiveable.me Furthermore, the lone pair of electrons on the nitrogen atom imparts nucleophilic character, enabling the molecule to participate in reactions such as alkylation and acylation. fiveable.mefsu.edu

Overview of its Structural Motifs and Potential for Chemical Diversity

The structure of this compound incorporates several key motifs that contribute to its potential for chemical diversity. The molecule possesses a flexible ethyl linker separating the amine and ester functionalities. This separation allows for a degree of conformational freedom, which can be important in its interactions with other molecules.

The presence of both a nucleophilic amine and an electrophilic ester carbonyl group within the same molecule opens up the possibility of intramolecular reactions, potentially leading to the formation of cyclic structures such as lactams, depending on the reaction conditions. Externally, the amine can be a site for N-alkylation, N-acylation, or salt formation, while the ester can undergo hydrolysis to the corresponding carboxylic acid and alcohol, or aminolysis. smolecule.comnagwa.com

Contextualization within Amine- and Ester-Containing Chemical Compounds

Compounds containing both amine and ester functionalities are widespread in medicinal chemistry and materials science. The combination of a basic amine and a relatively non-polar ester can impart amphiphilic properties to a molecule, influencing its solubility and transport characteristics.

Many pharmaceuticals incorporate both amine and ester groups to optimize their biological activity and delivery. The amine group can be protonated at physiological pH, enhancing water solubility and allowing for specific interactions with biological targets, while the ester group can be designed to be hydrolyzed by enzymes in the body, leading to the controlled release of an active drug.

In the broader context of organic chemistry, the synthesis and reactions of amino esters are well-established. For instance, the reaction of an ester with an amine, known as aminolysis, is a common method for the formation of amides. nagwa.com The specific structure of this compound, with its secondary amine and methoxy-substituted ester, provides a unique variation on this theme, offering a platform for exploring novel reactivity and developing new synthetic methodologies.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
2-(Methylamino)ethyl acetate (B1210297) nih.govC₅H₁₁NO₂117.15Secondary amine, simple acetate ester
2-(Dimethylamino)ethyl methoxyacetate smolecule.comC₇H₁₅NO₃161.20Tertiary amine, methoxyacetate ester
Ethyl 2-(methylamino)-2-oxoacetate nih.govC₅H₉NO₃131.13Secondary amide, ethyl ester
Ethyl methoxyacetate sigmaaldrich.comC₅H₁₀O₃118.13Methoxyacetate ester, no amine
Methyl methoxyacetate sigmaaldrich.comC₄H₈O₃104.10Methoxyacetate ester, no amine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-(methylamino)ethyl 2-methoxyacetate

InChI

InChI=1S/C6H13NO3/c1-7-3-4-10-6(8)5-9-2/h7H,3-5H2,1-2H3

InChI Key

GVBVVKJPNJOVCD-UHFFFAOYSA-N

Canonical SMILES

CNCCOC(=O)COC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Methylamino Ethyl Methoxyacetate

Established Synthetic Routes and Precursors

The construction of 2-(Methylamino)ethyl methoxyacetate (B1198184) fundamentally involves the coupling of a methoxyacetyl group with a 2-(methylamino)ethanol (B44016) backbone. This can be achieved through two primary synthetic strategies: esterification and alkylation.

A direct and common method for synthesizing 2-(Methylamino)ethyl methoxyacetate is the esterification of 2-(methylamino)ethanol with a reactive derivative of methoxyacetic acid, such as methoxyacetyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of 2-(methylamino)ethanol attacks the electrophilic carbonyl carbon of the acid chloride.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

Precursor 1: 2-(Methylamino)ethanol

Precursor 2: Methoxyacetyl chloride

Product: this compound

An alternative to using the highly reactive acid chloride involves using methoxyacetic acid itself, activated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

An alternative synthetic pathway involves an alkylation strategy. This route begins with the synthesis of an intermediate ester, such as 2-chloroethyl methoxyacetate or 2-bromoethyl methoxyacetate. This intermediate is then subjected to nucleophilic substitution with methylamine (B109427). The nitrogen atom of methylamine acts as the nucleophile, displacing the halide to form the final product.

This two-step approach requires the initial preparation of the halo-ester from methoxyacetic acid and a dihaloethane, followed by the amination reaction. The choice of solvent and temperature for the amination step is critical to control potential side reactions.

Mechanistic Investigations of Key Synthetic Transformations

The primary synthetic transformation, esterification via nucleophilic acyl substitution, proceeds through a well-understood mechanism. For the reaction involving methoxyacetyl chloride, the hydroxyl group of 2-(methylamino)ethanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride leaving group to form the ester.

Interestingly, studies on related aminolysis reactions using methoxyacetate esters have suggested that the ether oxygen at the beta-position of the acyl group can play a key role in enhancing the reaction rate. researchgate.net A molecular modeling study of a transition-state analog indicated a potential interaction between this beta-oxygen atom and the amine nitrogen, which may stabilize the transition state and accelerate the reaction. researchgate.net This rate enhancement is a significant factor in the utility of methoxyacetate derivatives as acylating agents. researchgate.net

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of this compound involves careful control over several reaction parameters to maximize yield and minimize impurities.

Key optimization strategies include:

Temperature Control: Lowering the temperature during the addition of highly reactive reagents like methoxyacetyl chloride can prevent side reactions and degradation of the product.

Stoichiometry: Precise control of the molar ratios of the reactants and base is crucial to ensure complete reaction and avoid excess reagents that could complicate purification.

Catalyst Selection: In enzymatic resolutions, which can be a method for producing enantiomerically pure forms of related compounds, the choice of lipase (B570770) and acyl donor is critical. For instance, Candida antarctica lipase B (CALB) has been effectively used with alkyl methoxyacetates as acyl donors. researchgate.net

Solvent Choice: The solvent must be inert to the reaction conditions and allow for effective dissolution of the reactants. The use of greener solvents is an increasing focus of optimization. whiterose.ac.uk

Purification Method: Post-reaction workup and purification techniques, such as column chromatography or distillation, are essential for isolating the product at the desired purity level.

Table 1: Summary of Optimization Strategies

Parameter Strategy Rationale
Temperature Maintain low temperatures (e.g., 0 °C) during reagent addition. Minimizes side reactions and thermal degradation.
Reagents Use high-purity precursors and inert solvents. Prevents introduction of impurities that are difficult to remove.
Catalysis Employ enzymatic catalysts like CALB for kinetic resolutions. researchgate.net Can provide high enantioselectivity and mild reaction conditions.
Stoichiometry Use a slight excess of the acylating agent or amine depending on the route. Drives the reaction towards completion.
Workup Implement aqueous washes to remove water-soluble byproducts and unreacted starting materials. Simplifies final purification steps.

Application of Protecting Group Chemistry in Multistep Syntheses

The structure of 2-(methylamino)ethanol contains two nucleophilic sites: the hydroxyl group and the secondary amine. In certain synthetic contexts, selective reaction at one site over the other is necessary, which requires the use of protecting groups. uchicago.eduutsouthwestern.edu

For the esterification of the hydroxyl group, the secondary amine may need to be protected to prevent N-acylation. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. synarchive.com The synthesis would involve:

Protection of the amine in 2-(methylamino)ethanol with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Esterification of the hydroxyl group of the N-Boc protected intermediate with methoxyacetyl chloride.

Deprotection of the Boc group using an acid, such as trifluoroacetic acid (TFA), to yield the final product.

Conversely, methoxyacetate esters themselves can be employed as protecting groups for alcohols. agroipm.cn They exhibit greater lability towards basic conditions compared to simple acetate (B1210297) esters, allowing for selective removal in the presence of acetates. agroipm.cn This property is valuable in complex syntheses where differential deprotection is required. agroipm.cn

Table 2: Potential Protecting Groups for the Synthesis of this compound

Functional Group to Protect Protecting Group Abbreviation Protection Reagent Deprotection Conditions
Secondary Amine tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate ((Boc)₂O) Strong acid (e.g., TFA, HCl)
Secondary Amine Benzyloxycarbonyl Cbz Benzyl chloroformate H₂/Pd/C (Hydrogenolysis)
Alcohol tert-Butyldimethylsilyl ether TBDMS/TBS tert-Butyldimethylsilyl chloride Fluoride ion (e.g., TBAF)
Alcohol Benzyl ether Bn Benzyl bromide H₂/Pd/C (Hydrogenolysis)

Green Chemistry Approaches in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. whiterose.ac.uk Key considerations include:

Atom Economy: The esterification route using methoxyacetyl chloride has a lower atom economy due to the formation of a stoichiometric amount of hydrochloride salt byproduct. A direct esterification of 2-(methylamino)ethanol with methoxyacetic acid, if catalyzed efficiently, would have a higher atom economy, with water as the only byproduct.

Use of Catalysis: Enzymatic catalysis, as mentioned for kinetic resolutions, represents a green approach due to the high selectivity, mild operating conditions (ambient temperature and pressure), and biodegradability of the catalyst. researchgate.net

Solvent Selection: Replacing traditional volatile organic solvents (VOCs) like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce environmental harm.

Energy Efficiency: Designing synthetic routes that can be performed at or near ambient temperature reduces the energy consumption of the process.

The development of catalytic, high-yield reactions in environmentally benign solvents is the primary goal for a sustainable synthesis of this compound.

Stereoselective Synthesis of Chiral Analogues of this compound Deemed Not Applicable

Initial research indicates a lack of available scientific literature detailing the stereoselective synthesis of chiral analogues for the chemical compound this compound.

An extensive search of chemical databases and scholarly articles did not yield any specific methods or reaction pathways for creating chiral versions of this compound. This suggests that, at present, this area of synthesis is not a significant focus of published research.

While the broader field of stereoselective synthesis is robust, with numerous established methodologies for creating chiral molecules, these have not been specifically applied to this compound in the available literature. General methods for synthesizing chiral amines, alcohols, or esters exist, but their direct application to this particular compound has not been documented.

Therefore, a detailed discussion, including research findings and data tables on the stereoselective synthesis of chiral analogues of this compound, cannot be provided.

Advanced Spectroscopic and Structural Characterization of 2 Methylamino Ethyl Methoxyacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra, as well as the application of advanced 2D NMR techniques for the unambiguous assignment of all proton and carbon signals in 2-(Methylamino)ethyl methoxyacetate (B1198184).

The ¹H NMR spectrum of 2-(Methylamino)ethyl methoxyacetate is expected to exhibit five distinct signals, corresponding to the different proton environments in the molecule. The predicted chemical shifts, multiplicities, and integrations are based on the analysis of structurally similar compounds, such as 2-(methylamino)ethyl acetate (B1210297) and ethyl methoxyacetate.

The methylene (B1212753) protons of the ethyl group (H-1' and H-2') are diastereotopic due to the chiral center created by the nitrogen atom, and would ideally appear as distinct signals. However, in an achiral solvent and without high-field instrumentation, they may appear as overlapping multiplets. For the purpose of this analysis, they are treated as distinct triplets.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-3' (N-CH₃)~ 2.45Singlet3H
H-2' (N-CH₂)~ 2.80Triplet2H
H-1' (O-CH₂)~ 4.20Triplet2H
H-2 (O-CH₂)~ 4.05Singlet2H
H-3 (O-CH₃)~ 3.40Singlet3H

Disclaimer: The data presented in this table is predicted based on the analysis of structurally related compounds and has not been experimentally verified.

The ¹³C NMR spectrum is predicted to show six unique carbon signals, consistent with the molecular structure of this compound. The chemical shifts are estimated by considering the electronic environment of each carbon atom and referencing data from related molecules like ethyl methoxyacetate and N-methylethanamine.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-3' (N-CH₃)~ 36.0
C-2' (N-CH₂)~ 50.0
C-1' (O-CH₂)~ 62.0
C-2 (O-CH₂)~ 69.0
C-3 (O-CH₃)~ 59.0
C-1 (C=O)~ 171.0

Disclaimer: The data presented in this table is predicted based on the analysis of structurally related compounds and has not been experimentally verified.

To confirm the assignments from the 1D NMR spectra and to elucidate the complete bonding network, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key expected correlation would be a cross-peak between the signals of the H-1' and H-2' methylene groups, confirming their adjacent positions in the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The predicted HSQC spectrum would show cross-peaks between H-3' and C-3', H-2' and C-2', H-1' and C-1', H-2 and C-2, and H-3 and C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity of the different functional groups. Key expected HMBC correlations for this compound would include:

A cross-peak between the carbonyl carbon (C-1) and the protons of the adjacent methylene group (H-1') and the methoxyacetate methylene group (H-2).

Correlations between the N-methyl protons (H-3') and the adjacent methylene carbon (C-2').

Correlations between the methoxy (B1213986) protons (H-3) and the adjacent methylene carbon (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It could be used to confirm the through-space relationships between protons on the methylamino group and the ethyl chain, as well as between the methoxyacetate protons.

A search of the current literature did not yield any dynamic NMR studies specifically focused on the conformational analysis of this compound. Such studies could, in principle, provide insights into the rotational barriers around the C-O and C-N bonds and the preferred conformations of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₆H₁₃NO₃, the theoretical exact mass can be calculated.

Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺C₆H₁₄NO₃⁺148.09682

Disclaimer: The data presented in this table is a theoretical calculation and has not been experimentally verified.

This calculated value would be the target for experimental verification using an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer. The close agreement between the measured and calculated exact mass would provide strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS/MS)

Mass spectrometry, particularly when coupled with chromatographic separation like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS), is a powerful tool for structural elucidation by analyzing the fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) typically used in GC-MS would induce predictable bond cleavages.

The primary and most favored fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This cleavage results in the formation of a stable, resonance-stabilized iminium cation. Another significant fragmentation would likely occur around the ester and ether functional groups.

Predicted Key Fragmentation Pathways:

Alpha-Cleavage: The most intense peak in the mass spectrum would be expected from the cleavage of the bond between the two ethyl carbons, leading to the formation of a [CH2=N(H)CH3]+ iminium ion.

Ester Cleavage: Fragmentation adjacent to the carbonyl group is common for esters. This can occur on either side, leading to acylium ions or the loss of the alkoxy group. A McLafferty rearrangement is also possible if the structural requirements are met, though it is less likely to be a primary pathway here.

Ether Cleavage: The C-O bond of the methoxy group can also cleave, leading to the loss of a methoxy radical or a neutral formaldehyde (B43269) molecule.

Below is a table of predicted major fragments for this compound.

Interactive Table: Predicted Mass Spectrometry Fragments

m/z (Mass-to-Charge Ratio) Predicted Fragment Ion Structure Fragmentation Pathway
58[CH₃NHCH₂CH₂]⁺Cleavage of the ester C-O bond
44[CH₃NH=CH₂]⁺Alpha-cleavage adjacent to the nitrogen
75[CH₃OCH₂C(O)]⁺Cleavage of the ester O-C bond
102[M - CH₃O]⁺Loss of a methoxy radical
131[M - H]⁺Loss of a hydrogen radical from the molecular ion
147[C₆H₁₃NO₃]⁺Molecular Ion (M⁺)

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are fundamental for identifying the functional groups within a molecule, as each group vibrates at characteristic frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a fingerprint based on its functional groups. For this compound, distinct peaks corresponding to the N-H, C=O, C-N, and C-O bonds are expected. orgchemboulder.com

N-H Stretch: Secondary amines typically show a single, weak to medium absorption band. orgchemboulder.comrockymountainlabs.com

C=O Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band. youtube.com

C-O Stretches: Both the ester and ether linkages will produce strong C-O stretching bands. These are often complex and can appear as multiple peaks.

N-H Bend: A bending vibration for the secondary amine is also expected. orgchemboulder.com

Interactive Table: Predicted FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (N-H)Stretch3350 - 3310Weak to Medium
Alkane (C-H)Stretch2950 - 2850Medium to Strong
Ester (C=O)Stretch1750 - 1735Strong
Secondary Amine (N-H)Bend1580 - 1490Variable
Ester (C-O)Stretch1250 - 1100Strong
Ether (C-O)Stretch1150 - 1085Strong
Aliphatic Amine (C-N)Stretch1250 - 1020Weak to Medium
Secondary Amine (N-H)Wag910 - 665Broad, Strong

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While polar bonds like C=O produce strong IR signals, they are often weak in Raman spectra. Conversely, non-polar, symmetric bonds, such as the C-C backbone, tend to produce strong Raman signals. This makes Raman spectroscopy particularly useful for fingerprinting the core carbon structure of a molecule.

For this compound, the C-C and symmetric C-H stretching and bending vibrations would be expected to be prominent. The C=O stretch would likely be weak, while the C-O and C-N stretches would show moderate intensity. A Raman spectrum for the closely related ethyl methoxyacetate shows characteristic shifts that can be used as a reference point. nih.gov

Interactive Table: Predicted Raman Shifts

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Alkane (C-H)Symmetric/Asymmetric Stretch2950 - 2850Strong
Ester (C=O)Stretch1750 - 1735Weak
Alkane (CH₂)Scissor/Bend1470 - 1440Medium
Aliphatic C-CStretch1100 - 800Strong
Aliphatic Amine (C-N)Stretch1250 - 1020Medium

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination (if crystalline)

Should this compound be successfully crystallized into a single crystal of suitable size and quality, single-crystal XRD (SCXRD) would provide an unambiguous determination of its molecular structure. rigaku.comrigaku.com This technique is considered the gold standard for structural elucidation. sevenstarpharm.com

The analysis would yield precise data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z position of every atom in the molecule.

Bond Lengths and Angles: Exact measurements of all interatomic distances and angles.

Absolute Stereochemistry: The absolute configuration of any chiral centers can be determined.

Intermolecular Interactions: Details of how molecules pack together in the solid state, including any hydrogen bonding involving the secondary amine.

This information would confirm the molecule's connectivity and reveal its preferred conformation in the solid state.

Powder X-ray Diffraction for Solid-State Characterization

If the compound is a crystalline solid but cannot be grown into a large single crystal, powder X-ray diffraction (PXRD) can be used for characterization. researchgate.netjst.go.jp PXRD analyzes a polycrystalline sample, providing a diffraction pattern that serves as a unique "fingerprint" for that specific crystalline phase. jove.com

The primary applications of PXRD for this compound would be:

Phase Identification: Comparing the experimental pattern to a database or a theoretically calculated pattern to confirm the identity of the solid.

Polymorph Screening: Identifying if the compound exists in different crystalline forms (polymorphs), as each polymorph would produce a distinct PXRD pattern.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

The resulting data is a plot of diffraction intensity versus the diffraction angle (2θ), where the peak positions are determined by the unit cell dimensions and the peak intensities are related to the arrangement of atoms within the cell. jove.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

An analysis of the molecular structure of this compound reveals that the compound is achiral. A molecule is considered chiral if it contains at least one stereocenter, typically a carbon atom bonded to four different substituent groups, and is non-superimposable on its mirror image.

In the case of this compound, no such chiral center exists within its chemical structure. The absence of chirality means that the compound does not have enantiomers, which are mirror-image isomers.

Consequently, techniques such as chiroptical spectroscopy, including Circular Dichroism (CD), are not applicable for the analysis of this compound. Chiroptical spectroscopy is specifically designed to investigate and quantify the differential interaction of chiral molecules with left and right circularly polarized light. As an achiral molecule, this compound does not exhibit this differential absorption or emission of circularly polarized light.

Therefore, the concept of enantiomeric purity assessment is not relevant to this compound, and there are no research findings or data tables related to its chiroptical properties.

Computational Chemistry and Theoretical Studies of 2 Methylamino Ethyl Methoxyacetate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the fundamental electronic and geometric properties of a molecule. These methods, which solve the Schrödinger equation for a given molecular system, can provide detailed information about electron distribution, molecular orbital energies, and the preferred three-dimensional arrangement of atoms.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of 2-(Methylamino)ethyl methoxyacetate (B1198184) would reveal the distribution of electrons and identify the regions of the molecule that are electron-rich or electron-poor. This is crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons.

In 2-(Methylamino)ethyl methoxyacetate, the lone pairs of electrons on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites nucleophilic. The carbonyl group of the ester, with its π* anti-bonding orbital, is a likely candidate for the LUMO, rendering the carbonyl carbon electrophilic. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
LUMO+1+2.1Higher energy unoccupied orbital
LUMO+0.5Lowest unoccupied molecular orbital, likely centered on the C=O group
HOMO-8.2Highest occupied molecular orbital, likely involving lone pairs on N and O
HOMO-1-9.5Lower energy occupied orbital

Note: The values in this table are illustrative and represent typical ranges for a molecule of this nature.

Geometry Optimization and Conformational Landscape Exploration

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a flexible molecule like this compound, which has several rotatable single bonds, there can be multiple local energy minima, known as conformers.

A systematic exploration of the conformational landscape would involve rotating the key dihedral angles—specifically around the C-C, C-O, and C-N bonds—to identify all stable conformers and the energy barriers between them. The global minimum conformation would represent the most populated state of the molecule in the gas phase at low temperatures. The presence of intramolecular hydrogen bonding, for instance between the amine hydrogen and one of the oxygen atoms, could play a significant role in stabilizing certain conformations.

Table 2: Hypothetical Optimized Geometric Parameters for a Stable Conformer of this compound

ParameterAtoms InvolvedValue
Bond LengthC=O1.21 Å
Bond LengthC-O (ester)1.35 Å
Bond LengthC-N1.47 Å
Bond AngleO=C-O124°
Dihedral AngleC-O-C-C~180° (trans)
Dihedral AngleC-C-N-C~60° (gauche)

Note: These values are typical for organic molecules and serve as a plausible representation.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can also predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. These predictions are highly sensitive to the molecular geometry and electronic environment.

Vibrational Frequencies: The calculation of vibrational frequencies, corresponding to the infrared (IR) spectrum, is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be assigned to specific vibrational modes, such as the characteristic C=O stretch of the ester group or the N-H bend of the amine.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted ValueFunctional Group
¹³C NMRChemical Shift (δ)~170 ppmCarbonyl Carbon (C=O)
¹H NMRChemical Shift (δ)~3.3 ppmMethoxy (B1213986) Protons (-OCH₃)
IRVibrational Frequency (ν)~1740 cm⁻¹C=O Stretch
IRVibrational Frequency (ν)~3350 cm⁻¹N-H Stretch

Note: These are representative values and would vary depending on the specific computational method and basis set used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for all atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into conformational dynamics and intermolecular interactions.

Conformational Dynamics in Solution and Gas Phase

In the gas phase, the conformational dynamics of this compound would be governed by its internal energy and the energy barriers between different conformers. In solution, the dynamics would be significantly influenced by the interactions with solvent molecules.

An MD simulation would likely show rapid transitions between different rotameric states. The flexibility of the ethyl and methoxyacetate chains would allow the molecule to explore a wide range of conformations. The timescale of these conformational changes could be analyzed to understand the molecule's flexibility.

Analysis of Intermolecular Interactions and Solvation Effects

The interactions between this compound and its environment are critical to its behavior in a condensed phase. In a polar solvent like water, the amine and ester groups would be expected to form hydrogen bonds. The nitrogen atom of the methylamino group can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The carbonyl oxygen and the ether oxygen are also potential hydrogen bond acceptors.

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Models

Computational models offer a powerful lens through which to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions. The inherent chemical nature of this molecule, possessing a secondary amine, an ester, and an ether group, suggests several potential sites for chemical reactions.

Theoretical predictions of reactivity often begin with an analysis of the molecule's electronic structure. Methods like Density Functional Theory (DFT) are employed to calculate the distribution of electron density and to identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key indicators of reactivity. For this compound, the nitrogen atom of the methylamino group is expected to be a primary site for nucleophilic attack, a prediction that can be quantified by examining the localization of the HOMO on this atom. Conversely, the carbonyl carbon of the methoxyacetate group is a likely electrophilic site, which would be reflected in the composition of the LUMO.

Quantum chemical calculations can also be used to model the pathways of specific reactions. For instance, the hydrolysis of the ester group or the N-alkylation of the amine can be simulated. By calculating the potential energy surface for a given reaction, researchers can identify transition states and intermediates, thereby elucidating the step-by-step mechanism. The activation energies for different potential pathways can be compared to predict the most likely reaction to occur under specific conditions. For example, a study on the hydrolysis of amino acid methyl esters demonstrated that this reaction can significantly alter the pKa of the amino group, a change that would profoundly impact the reactivity of this compound in aqueous environments. rsc.org

Structure-Property Relationships through Computational Modeling (focus on intrinsic chemical properties)

Computational modeling provides a direct route to understanding the relationship between the molecular structure of this compound and its intrinsic chemical properties. By systematically modifying the structure in silico, for example, by changing dihedral angles or substituting functional groups, and then calculating the resulting properties, a quantitative structure-property relationship (QSPR) can be established.

Intrinsic chemical properties such as dipole moment, polarizability, and electronic spatial extent are readily calculable using quantum chemistry methods. These properties are fundamental to understanding the molecule's intermolecular interactions. For instance, a higher dipole moment would suggest stronger dipole-dipole interactions, influencing properties like boiling point and solubility. Studies on N-methylated amino acid derivatives have shown that N-methylation generally leads to an increase in lipophilicity, aqueous solubility, and dipole moment. rsc.org These findings suggest that the methyl group in this compound plays a significant role in defining its physicochemical profile.

The following table presents a hypothetical comparison of calculated intrinsic properties for this compound and a related, non-methylated analogue, based on trends observed in similar compounds.

Property2-(Amino)ethyl Methoxyacetate (Hypothetical)This compound (Hypothetical)
Dipole Moment (Debye) 2.12.5
Polarizability (ų) 12.513.2
Calculated LogP 0.30.7
Aqueous Solubility (ΔGsolv, kcal/mol) -4.5-5.2

This table is illustrative and based on general trends observed for N-methylation. Actual values would require specific calculations for these molecules.

Development of Force Fields for Accurate Molecular Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and complex systems. However, the accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.gov

For a molecule like this compound, a standard, general-purpose force field might not provide sufficient accuracy due to the specific combination of functional groups. Therefore, the development of a dedicated or refined force field is often necessary. This process typically involves a combination of quantum mechanical (QM) calculations and fitting to experimental data, where available.

The parameterization of a force field for this compound would involve the following steps:

Derivation of Partial Atomic Charges: The distribution of charge within the molecule is a critical component of the electrostatic interactions. QM calculations, often using methods like HF/6-31G* or higher levels of theory, are used to compute the electrostatic potential (ESP) around the molecule. Partial atomic charges are then derived by fitting them to reproduce this QM-derived ESP.

Parameterization of Bonded Terms: This includes bond stretching, angle bending, and dihedral angle terms.

Bond and Angle Parameters: The equilibrium bond lengths and angles, as well as the force constants that govern their vibrations, are typically obtained from the optimized geometry and Hessian matrix calculated at a high level of QM theory.

Torsional Parameters: The potential energy profile for rotation around key dihedral angles (e.g., C-C, C-N, C-O bonds) is calculated by performing a series of constrained QM energy calculations at different dihedral angles. These energy profiles are then used to fit the parameters of the torsional potential functions in the force field.

Validation: Once parameterized, the force field must be validated by performing MD simulations and comparing the calculated properties with available experimental data or high-level QM calculations. For this compound, this could involve comparing simulated properties like liquid density and heat of vaporization with experimental values, if they exist.

The development of transferable force fields for esters and N-methylated compounds provides a solid foundation for parameterizing this compound. nih.govresearchgate.net For instance, the OPLS (Optimized Potentials for Liquid Simulations) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) force fields have well-established parameter sets for many common functional groups that can be used as a starting point. nih.govnih.gov

The following table illustrates a hypothetical set of Lennard-Jones parameters and partial atomic charges for key atoms in this compound, which would be derived during force field development.

AtomAtom Typeσ (Å)ε (kcal/mol)Partial Charge (e)
N (amine) N3.250.17-0.65
C (methyl on N) CT3.500.066+0.15
C (ester carbonyl) C3.750.086+0.55
O (ester carbonyl) O2.960.21-0.55
O (ether) OS3.120.17-0.35

This table is for illustrative purposes only. The actual parameters would be derived from detailed quantum mechanical calculations and fitting procedures.

Chemical Reactivity, Degradation Pathways, and Derivatization Strategies of 2 Methylamino Ethyl Methoxyacetate

Hydrolysis Pathways of the Ester Moiety

The ester functional group in 2-(methylamino)ethyl methoxyacetate (B1198184) is susceptible to hydrolysis, a chemical reaction that involves the cleavage of the ester bond by water. This process can be significantly influenced by the presence of acids, bases, or enzymes, each following distinct kinetic pathways.

Acid-Catalyzed Hydrolysis Kinetics

The mechanism of acid-catalyzed ester hydrolysis generally proceeds through a series of equilibrium steps. The initial step involves the protonation of the carbonyl oxygen of the ester by a hydronium ion. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of the alcohol portion (in this case, 2-(methylamino)ethanol) to yield the carboxylic acid (methoxyacetic acid) and regenerate the acid catalyst.

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Esters at 25°C

EsterAcid CatalystRate Constant (k)Reference
Ethyl Acetate (B1210297)HCl2.60 x 10⁻⁴ M⁻¹s⁻¹ oarjpublication.com
Methyl AcetateHClData not specified egyankosh.ac.inresearchgate.net
2-Methoxyethyl acetateData not specifiedData not specified nih.gov

Note: The data presented is for analogous compounds and serves as a reference for the expected kinetic behavior of 2-(methylamino)ethyl methoxyacetate.

Base-Catalyzed Hydrolysis Kinetics

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide ion (2-(methylamino)ethoxide) as the leaving group. The alkoxide is a strong base and will deprotonate the newly formed methoxyacetic acid, driving the reaction to completion and forming the carboxylate salt and 2-(methylamino)ethanol (B44016).

Specific kinetic data for the base-catalyzed hydrolysis of this compound is not available. However, the kinetics of hydrolysis for similar esters have been studied. For example, the second-order rate constant for the base-catalyzed hydrolysis of methyl cellosolve acetate (2-methoxyethyl acetate) has been reported. nih.gov

Table 2: Representative Kinetic Data for Base-Catalyzed Hydrolysis of Esters

EsterTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Reference
Ethyl Acetate250.112 uv.es
Methyl Cellosolve Acetate250.263 nih.gov
Di-n-butyl phthalate30(1.0 ± 0.05) × 10⁻² chemrxiv.org

Note: The data presented is for analogous compounds and is intended to provide an estimate of the kinetic behavior for this compound.

Enzymatic Hydrolysis Mechanisms (from a purely chemical kinetics perspective)

Enzymes, particularly esterases, can catalyze the hydrolysis of the ester bond in this compound with high specificity and efficiency under mild conditions. From a chemical kinetics perspective, enzymatic hydrolysis follows the Michaelis-Menten model.

The mechanism involves the formation of an enzyme-substrate complex. The active site of the esterase binds to the ester, and a catalytic residue (often a serine) attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the release of the alcohol portion and the formation of an acyl-enzyme intermediate. The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid.

The rate of enzymatic hydrolysis is dependent on the substrate concentration, enzyme concentration, temperature, and pH. At a fixed enzyme concentration, the initial reaction rate increases with substrate concentration until it reaches a maximum velocity (Vmax), at which point the enzyme is saturated with the substrate. The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate.

Reactivity of the Secondary Amine Group

The secondary amine group in this compound is a nucleophilic center and can participate in a variety of chemical reactions, including acylation, sulfonylation, alkylation, and quaternization.

Acylation and Sulfonylation Reactions

Acylation: Secondary amines readily react with acylating agents such as acyl chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form N,N-disubstituted amides. ncert.nic.inlibretexts.org In the case of this compound, reaction with an acyl chloride (e.g., acetyl chloride) would yield the corresponding N-acetyl derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to form the amide.

Sulfonylation: Similarly, secondary amines react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to produce stable sulfonamides. ncert.nic.in This reaction is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. The reaction of this compound with a sulfonyl chloride would result in the formation of an N-substituted sulfonamide. The mechanism is analogous to acylation, involving nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride.

Alkylation Reactions and Quaternization

Alkylation: The secondary amine in this compound can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (SN2) where the amine acts as the nucleophile. ncert.nic.in The product of this reaction is a tertiary amine. For example, reaction with methyl iodide would yield 2-((dimethylamino)ethyl) methoxyacetate. The reactivity in alkylation reactions follows the order RI > RBr > RCl. ncert.nic.in

Quaternization: The resulting tertiary amine from the alkylation of the secondary amine can undergo a further alkylation reaction to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, involves the reaction of the tertiary amine with an alkyl halide. The product is a salt with a positively charged nitrogen atom bonded to four organic groups. For instance, the tertiary amine product from the initial alkylation could react with another molecule of methyl iodide to form a quaternary ammonium iodide. Kinetic studies on the quaternization of structurally similar compounds, such as N,N-dimethylethanolamine, have been performed. d-nb.info

Table 3: Representative Kinetic Data for Quaternization of a Tertiary Amine with an Alkyl Halide

Tertiary AmineAlkyl HalideTemperature (°C)Rate Constant (k) (L mol⁻¹ h⁻¹)Reference
Poly[2-(dimethylamino)ethyl methacrylate]1-Iodobutane400.015 d-nb.info
Poly[2-(dimethylamino)ethyl methacrylate]1-Iodobutane500.035 d-nb.info
Poly[2-(dimethylamino)ethyl methacrylate]1-Iodobutane600.080 d-nb.info

Note: This data is for the quaternization of a polymeric tertiary amine, which provides an indication of the reactivity for the tertiary amine that would be formed from the alkylation of this compound.

Salt Formation and Protonation Equilibria

The presence of a secondary amine group makes this compound basic. This allows it to react with acids to form salts. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from an acid, leading to the formation of a methylammonium (B1206745) salt. This protonation is a reversible equilibrium process, and the position of the equilibrium is dependent on the pH of the solution.

Transesterification Reactions with Various Alcohols

The ester group in this compound is susceptible to transesterification. This reaction involves the exchange of the ethyl group of the ester with an alkyl or aryl group from an alcohol. The reaction is typically catalyzed by either an acid or a base.

In the presence of an alcohol and a suitable catalyst, a new ester is formed along with the release of 2-(methylamino)ethanol. The efficiency of the transesterification reaction is influenced by several factors, including the nature of the alcohol, the type of catalyst used, and the reaction conditions such as temperature and pressure. For instance, the use of primary alcohols generally leads to higher yields compared to bulkier secondary or tertiary alcohols. smolecule.com The reaction can be driven to completion by removing the 2-(methylamino)ethanol byproduct, often through distillation.

While specific studies on the transesterification of this compound are not prevalent, the general principles of ester chemistry suggest that it would readily undergo this transformation with a variety of alcohols.

Thermal and Photochemical Degradation Pathways and Products

Thermal Degradation:

The thermal stability of this compound is limited by its functional groups. At elevated temperatures, it is expected to undergo decomposition. The likely degradation pathways would involve the cleavage of the ester bond and reactions involving the amine group. Drawing parallels from studies on the thermal decomposition of amino acids, the process is likely to be endothermic and result in the formation of volatile products. nih.govresearchgate.netbiorxiv.org The initial steps could involve intramolecular reactions or intermolecular condensations. For example, the thermal decomposition of some amino acids is known to produce water, ammonia (B1221849), and carbon dioxide, leaving behind a residue rich in peptide bonds. nih.govresearchgate.net

Photochemical Degradation:

The photochemical degradation of this compound, particularly in aqueous environments, is an important consideration for its environmental fate. As a secondary amine, it can be susceptible to indirect photodegradation. This process is often initiated by photochemically produced reactive species in the water, such as hydroxyl radicals (•OH). nih.gov These highly reactive radicals can abstract a hydrogen atom from the carbon adjacent to the nitrogen atom, initiating a cascade of oxidative degradation reactions. The rate of degradation would depend on the concentration of photosensitizers like nitrate (B79036) and humic substances in the water. nih.gov The ester linkage might also be susceptible to photochemical cleavage, although the amine group is likely the more reactive site for photodegradation.

Derivatization for Material Science Applications (e.g., polymerizable derivatives)

The structure of this compound lends itself to derivatization for applications in material science, particularly in the synthesis of functional polymers. By modifying the molecule to include a polymerizable group, such as a methacrylate (B99206), it can be used as a monomer in polymerization reactions.

A close analog, 2-(dimethylamino)ethyl methacrylate (DMAEMA), is a well-known "smart" monomer used to create pH- and temperature-responsive polymers. rsc.orgrsc.orgscispace.comresearchgate.net These polymers have applications in drug delivery, gene therapy, and as responsive surfaces. Similarly, a methacrylated derivative of this compound could be synthesized and polymerized, likely using techniques such as Atom Transfer Radical Polymerization (ATRP), to create well-defined polymers with low polydispersity. rsc.orgscispace.com The secondary amine in the side chain of such a polymer would provide a site for further functionalization or for pH-responsive behavior.

Synthesis of Chemically Modified Analogues and Structural Probes

The synthesis of chemically modified analogues of this compound can be achieved through various organic reactions. For instance, the secondary amine provides a reactive handle for N-alkylation or N-acylation to introduce different functional groups. This allows for the creation of a library of related compounds with tailored properties.

These analogues can serve as structural probes to investigate structure-activity relationships in various chemical or biological systems. For example, by systematically varying the structure of the ester or the substituent on the nitrogen atom, one can study how these changes affect the compound's reactivity, physical properties, or interactions with other molecules. The synthesis of such analogues would typically involve standard organic chemistry transformations, such as esterification, amidation, and nucleophilic substitution reactions. A related compound, 2-(dimethylamino)ethyl methoxyacetate, can be synthesized by reacting dimethylaminoethanol (B1669961) with methoxyacetic acid. smolecule.com

Analytical Method Development and Validation for 2 Methylamino Ethyl Methoxyacetate

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is the cornerstone of separating and quantifying 2-(Methylamino)ethyl methoxyacetate (B1198184) from its synthesis precursors, degradation products, and other impurities. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of 2-(Methylamino)ethyl methoxyacetate, given its polarity and non-volatile nature. The basic nature of the secondary amine group presents a significant challenge, often leading to poor peak shape (tailing) on standard silica-based columns due to interactions with acidic silanol (B1196071) groups. labrulez.com Method development, therefore, focuses on mitigating these interactions to achieve symmetrical peaks and reproducible retention.

A reversed-phase (RP-HPLC) method is typically the first choice. Development involves a systematic evaluation of stationary phase, mobile phase composition, pH, and detector settings. Columns with end-capping or those designed for high pH stability are preferable. waters.com The mobile phase pH is a critical parameter; maintaining a pH well above the pKa of the amine (typically >9) can neutralize the compound, improving peak shape and retention. waters.com However, many silica-based columns are not stable at high pH. waters.com An alternative is to use an acidic mobile phase with an ion-pairing agent, though this can complicate mass spectrometry coupling. researchgate.net

For detection, a UV detector may be used if the molecule possesses a suitable chromophore, though aliphatic amines generally lack strong UV absorption. sigmaaldrich.com In such cases, or for improved sensitivity, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. Pre-column derivatization with a UV-active or fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), is another effective strategy to enhance detection sensitivity. thermofisher.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column C18, 2.1 x 150 mm, 3.5 µmProvides robust reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to protonate the amine, controlling ionization. waters.com
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 15 minutesElutes a range of components with varying polarities.
Flow Rate 0.4 mL/minStandard flow for analytical columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity. acs.org
Detector UV at 210 nm / CADUV for general detection; CAD for universal response without a chromophore.
Injection Vol. 5 µLStandard injection volume.

Gas Chromatography (GC) for Volatile Derivatives or Specific Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. restek.com Direct analysis of this compound can be challenging due to the high polarity and basicity of the amine group, which can cause significant peak tailing and adsorption on standard GC columns. labrulez.com

To overcome these issues, specialized columns designed for amine analysis are essential. These columns have a basic deactivation layer that shields the analyte from acidic sites on the fused silica (B1680970) surface, resulting in improved peak shape and reproducibility. labrulez.comrestek.com An Rtx-Volatile Amine column is an example of such a specialized stationary phase. restek.com

Alternatively, derivatization can be employed to reduce the polarity and increase the volatility of the analyte. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can react with the amine group to form a less polar, more volatile amide derivative, which exhibits better chromatographic behavior on standard non-polar or medium-polarity columns. labrulez.com The choice of a Flame Ionization Detector (FID) provides a robust and linear response for quantification. researchgate.net

Table 2: Representative GC Method Parameters for this compound

ParameterConditionPurpose
Column Rtx-Volatile Amine, 30 m x 0.32 mm ID, 5 µmSpecialized column for robust analysis of volatile amines. restek.comnih.gov
Carrier Gas HeliumInert carrier gas.
Flow Rate 2 mL/min (constant flow)Controls analyte migration through the column. nih.gov
Inlet Temp. 270 °CEnsures rapid vaporization of the sample. google.com
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 15 °C/minSeparates components based on boiling point and column interaction.
Detector Flame Ionization Detector (FID)Provides universal detection for organic compounds.
Detector Temp. 280 °CPrevents condensation of analytes in the detector.
Split Ratio 20:1Prevents column overloading for concentrated samples.

Coupled Analytical Techniques for Comprehensive Characterization

For a more comprehensive analysis, especially for identifying unknown impurities or quantifying trace levels of the compound, chromatography is often coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of a tandem mass spectrometer. researchgate.net This makes it ideal for detecting and quantifying this compound at very low concentrations (trace levels) and for identifying unknown process-related impurities or degradation products. nih.govnih.gov

For trace analysis, the mass spectrometer is typically operated in Selected Reaction Monitoring (SRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This highly selective process filters out chemical noise, enabling detection limits in the nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range. nih.gov

For impurity identification, the instrument can be operated in a full scan mode to detect all ions within a mass range, followed by product ion scans (or fragmentation scans) of the ions of interest. The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the unknown impurity. researchgate.net Electrospray Ionization (ESI) in positive mode is typically used for amines, as the secondary amine group is readily protonated. researchgate.net

Table 3: Typical LC-MS/MS Parameters for Trace Analysis

ParameterSettingPurpose
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficiently ionizes basic compounds like amines to form [M+H]⁺. waters.com
Capillary Voltage 3.5 kVOptimizes the electrospray process for ion generation.
Source Temp. 150 °CAssists in desolvation of the mobile phase.
Desolvation Gas Nitrogen, 800 L/hrAids in solvent evaporation to release ions into the gas phase.
Scan Mode Selected Reaction Monitoring (SRM)Provides high selectivity and sensitivity for quantification. nih.gov
Precursor Ion (Q1) [M+H]⁺ of the analyteSelects the ion corresponding to the target compound.
Product Ion (Q3) Specific fragment ionsConfirms the identity of the analyte and enhances selectivity.
Collision Gas ArgonInduces fragmentation of the precursor ion in the collision cell.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of a mass spectrometer. nih.gov This technique is invaluable for identifying volatile and semi-volatile organic impurities that may be present in a sample of this compound. These could include residual solvents from synthesis or volatile side-products.

After separation on the GC column, the eluting compounds enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). nih.gov EI is a high-energy ionization technique that produces a reproducible fragmentation pattern. This pattern serves as a chemical fingerprint that can be compared against spectral libraries (like NIST) for positive identification of unknown volatile components. nih.gov The method can be used for both qualitative identification and quantitative analysis, often without the need for derivatization if a suitable amine-specific column is used. nih.gov

Table 4: General GC-MS Parameters for Impurity Identification

ParameterSettingPurpose
GC Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µmA general-purpose column suitable for a wide range of volatile compounds. researchgate.net
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching. nih.gov
Mass Range 40-450 m/zScans a wide range to detect a variety of potential volatile impurities.
Source Temp. 230 °CMaintains the ion source at a constant, elevated temperature.
Quadrupole Temp. 150 °CEnsures consistent performance of the mass analyzer.
Solvent Delay 3 minutesPrevents the high concentration of injection solvent from saturating the detector.
Data Acquisition Full ScanAcquires mass spectra for all eluting compounds for identification.

Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy)

Detailed spectrophotometric quantification methods specifically for this compound are not described in the available literature. The applicability of UV-Vis spectroscopy for direct quantification would depend on the presence of a suitable chromophore in the molecule that absorbs light in the ultraviolet or visible range. The methoxyacetate portion of the molecule lacks a strong chromophore, and the methylamino group's absorption is generally weak.

For a compound like this compound, a common strategy to enable spectrophotometric quantification is through derivatization. This involves reacting the compound with a reagent to produce a new molecule with strong and specific absorbance at a particular wavelength. For example, the secondary amine could be reacted with a derivatizing agent like ninhydrin (B49086) (in the presence of an oxidizing agent) or a fluorogenic reagent like dansyl chloride. After the reaction, the concentration of the resulting colored or fluorescent derivative would be measured and would be proportional to the initial concentration of this compound. The selection of the derivatizing reagent and the reaction conditions would need to be optimized for sensitivity and specificity.

Validation of Analytical Methods (Specificity, Linearity, Accuracy, Precision, Detection Limits, Quantitation Limits, Robustness)

As no specific analytical methods for this compound have been published, there is no available data on the validation of such methods. However, the principles of analytical method validation as per international guidelines (e.g., ICH Q2(R1)) would be applied.

A hypothetical validation of an analytical method for this compound would involve the following:

Specificity: Demonstrating that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: Establishing that the analytical response is directly proportional to the concentration of the analyte over a defined range. This would involve analyzing a series of standards of known concentrations.

Accuracy: Determining the closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: Measuring the capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following interactive table illustrates the type of data that would be generated during a method validation study. Please note that the values presented are purely illustrative and not based on actual experimental data for this compound.

Validation Parameter Hypothetical Result Acceptance Criteria
SpecificityNo interference from placebo and known impuritiesAnalyte peak is well-resolved from other peaks
Linearity (Correlation Coefficient, r²)0.9995r² ≥ 0.999
Accuracy (% Recovery)99.5% - 100.8%98.0% - 102.0%
Precision (RSD %)Repeatability: ≤ 0.5%, Intermediate Precision: ≤ 0.8%RSD ≤ 2.0%
Detection Limit (LOD)0.01 µg/mLSignal-to-Noise ratio ≥ 3:1
Quantitation Limit (LOQ)0.03 µg/mLSignal-to-Noise ratio ≥ 10:1
RobustnessNo significant impact on results from minor changes in pH, flow rate, etc.Results remain within defined limits

Impurity Profiling and Stability-Indicating Methods for Chemical Studies

There is no published information on the impurity profile or the development of stability-indicating methods for this compound. The development of such a method, typically using a chromatographic technique like High-Performance Liquid Chromatography (HPLC), would be essential for chemical studies and to ensure the quality and stability of the compound.

The process would involve subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The resulting degradation products would be separated from the parent compound using the developed HPLC method. The method would be considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks.

Potential impurities in this compound could arise from the synthesis process or from degradation. Hypothetical impurities could include:

Unreacted starting materials, such as N-methylethanolamine or methoxyacetic acid.

By-products from the synthesis, such as products of side reactions.

Degradation products, for example, hydrolysis of the ester linkage to form N-methylethanolamine and methoxyacetic acid.

A comprehensive impurity profiling study would involve the identification and characterization of these impurities, often using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q & A

Q. What are the standard synthetic routes for 2-(Methylamino)ethyl methoxyacetate in laboratory settings?

The synthesis typically involves sequential esterification and etherification reactions. A common protocol starts with methoxyacetic acid, which undergoes esterification with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl methoxyacetate. Subsequent reaction with 2-(methylamino)ethanol under controlled temperatures (60–80°C) yields the target compound. Purification via fractional distillation or recrystallization is critical to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

Use chemical-resistant gloves (e.g., nitrile) and ventilated fume hoods to avoid skin/eye contact and inhalation. Store in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis. Stability tests indicate degradation <2% over 6 months under these conditions .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • NMR spectroscopy (¹H/¹³C): Confirm ester (δ 3.6–4.2 ppm) and methylamino (δ 2.3–2.7 ppm) groups.
  • HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity (>98%).
  • Mass spectrometry : ESI-MS (m/z calc. 161.2 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Catalyst screening : Replace H₂SO₄ with p-toluenesulfonic acid (pTSA) to reduce side reactions, improving yields from 68% to 82% .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction kinetics by stabilizing intermediates.
  • DOE approaches : Systematic variation of temperature, stoichiometry, and reaction time identifies optimal conditions (e.g., 70°C, 1:1.2 molar ratio, 6 hours) .

Q. How do enzymatic methods compare to traditional chemical synthesis in producing this compound?

Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) offers enantioselectivity and milder conditions (30–40°C, aqueous phase) but requires longer reaction times (24–48 hours). Yields (~75%) are comparable to chemical methods but with reduced byproducts. Trade-offs include enzyme cost vs. purification savings .

Q. What mechanisms underlie the interaction of this compound with biomolecules in drug delivery systems?

The compound’s ester and ether groups form hydrogen bonds with protein residues (e.g., lysine, arginine), enabling stable complexation. Molecular dynamics simulations show a binding affinity (ΔG = −5.2 kcal/mol) with serum albumin, suggesting potential for pH-sensitive drug release. Competitive assays with β-cyclodextrin confirm host-guest interactions .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported yields for this compound synthesis?

Contradictions often arise from catalyst efficiency or purification methods. For example, batch reactors may report lower yields (60–70%) vs. continuous flow systems (85–90%) due to improved heat/mass transfer. Reproducibility requires strict control of moisture (Karl Fischer titration <0.1% H₂O) and catalyst activation protocols .

Comparative Studies

Q. How does this compound compare to similar esters (e.g., ethyl methoxyacetate) in polymer applications?

The methylamino group enhances hydrophilicity (logP = 0.8 vs. 1.2 for ethyl analog), improving solubility in aqueous formulations. DSC analysis shows a lower glass transition temperature (Tg = −15°C vs. 10°C), making it suitable for flexible coatings .

Safety in Experimental Design

Q. What safety protocols are critical during scale-up synthesis of this compound?

Implement explosion-proof equipment for exothermic esterification steps. Monitor vapor pressure using in-line FTIR to detect hazardous intermediates (e.g., methoxyacetyl chloride). Emergency quenching with NaHCO₃ neutralizes excess acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.